molecular formula C20H20ClN5O2 B2993312 2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-49-5

2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2993312
CAS RN: 878411-49-5
M. Wt: 397.86
InChI Key: PQCCNWOOCWKELA-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Precursors

Research on the synthesis of imidazole derivatives highlights their importance as precursors for the development of purine analogs. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles has been explored as crucial steps for producing purine analogs, indicating the relevance of imidazole compounds in creating complex molecular structures with potential biological activity (Alves, Proença, & Booth, 1994).

Biological Screening

Another study focused on the synthesis and biological screening of 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine, showcasing the antimicrobial potential of such compounds. These imidazole derivatives were tested against various bacteria and fungi, demonstrating moderate activity, which suggests the applicability of these compounds in developing new antimicrobial agents (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Antifungal and Anticandida Agents

Imidazole analogues of fluoxetine, designed by modifying the aminopropane chain with an imidazole ring, have shown potent anti-Candida activity. These compounds, particularly one identified as 1-(4-Chlorophenyl)-1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)propane, demonstrated activity superior to miconazole and other clinical antifungal agents, indicating their potential as novel anti-Candida agents (Silvestri, Artico, La Regina, Di Pasquali, De Martino, D'Auria, Nencioni, & Palamara, 2004).

Chemical Properties and Interactions

The study of imidazole-based bisphenols and their interaction with anions highlights the chemical versatility of imidazole derivatives. One such compound, 2-((2-Hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, was investigated for its ability to host anions, demonstrating the structural and chemical properties that allow for diverse applications, including catalysis or sensor development (Nath & Baruah, 2012).

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-5-9-24-12(2)13(3)26-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-7-6-8-15(21)10-14/h5-8,10H,1,9,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCCNWOOCWKELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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